1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethylpyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction Reactions: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromo group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the ethanone group.
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
Uniqueness: 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound belonging to the pyrazole family, characterized by its molecular formula C8H10BrN2O. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections detail its biological activity, synthesis, and relevant research findings.
The compound features a bromine atom at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring. Its unique structure contributes to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, which may include halogenation and acylation processes.
Synthesis Pathway:
- Starting Materials: Pyrazole derivatives.
- Reagents: Bromine for halogenation, acetic anhydride for acylation.
- Conditions: Controlled temperature and reaction times to optimize yield.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating its effectiveness showed minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) | Comparison with Control |
---|---|---|
S. aureus | 64 | Effective |
E. coli | 128 | Moderate |
Pseudomonas aeruginosa | 256 | Weaker |
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, although further studies are necessary to elucidate the mechanisms involved .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition: Interaction with specific enzymes involved in bacterial cell wall synthesis.
- DNA Gyrase Inhibition: Similar compounds have been noted for their ability to inhibit DNA gyrase, which is crucial for bacterial DNA replication .
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives, including this compound, against a panel of microbial strains. The study highlighted that while some derivatives showed promising activity, this specific compound exhibited a balanced profile of efficacy and safety .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone | Chlorine atom at the 4-position | Weaker antimicrobial activity |
1-(4-Methyl-1,5-dimethyl-1H-pyrazol-3-yl)ethanone | Methyl group replaces bromine | Lower reactivity |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | Different positioning of bromine | Enhanced antimicrobial properties |
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1-(4-bromo-1,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(8)7(5(2)11)9-10(4)3/h1-3H3 |
InChI Key |
LRDGMDWVVIMCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)C)Br |
Origin of Product |
United States |
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